Methanesulfonic acid;2,2,5,5-tetramethylcyclopentan-1-ol
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Overview
Description
Methanesulfonic acid;2,2,5,5-tetramethylcyclopentan-1-ol is a compound that combines the properties of methanesulfonic acid and 2,2,5,5-tetramethylcyclopentan-1-ol. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH₃SO₃H, known for its strong acidity and ability to dissolve a wide range of metal salts . 2,2,5,5-Tetramethylcyclopentan-1-ol is a cyclopentanol derivative with the molecular formula C₉H₁₈O, characterized by its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through the oxidation of dimethylsulfide using oxygen from the air or chlorine . Another method involves the direct reaction between methane and oleum at around 50°C and 100 bar in the presence of a potassium persulfate initiator .
2,2,5,5-Tetramethylcyclopentan-1-ol can be prepared through various organic synthesis methods, including the reduction of corresponding ketones or aldehydes .
Industrial Production Methods
The industrial production of methanesulfonic acid involves the oxidation of dimethyldisulfide with nitric acid, which is then restored using atmospheric oxygen . This method is employed by companies like BASF to produce high-purity methanesulfonic acid .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: Methanesulfonic acid can be oxidized to form methanesulfonates.
Reduction: It can be reduced to form methanethiol.
Substitution: Methanesulfonic acid can participate in substitution reactions to form esters and salts.
2,2,5,5-Tetramethylcyclopentan-1-ol can undergo:
Oxidation: To form corresponding ketones or aldehydes.
Reduction: To form hydrocarbons.
Substitution: To form various derivatives.
Common Reagents and Conditions
Common reagents for methanesulfonic acid reactions include oxidizing agents like chlorine and nitric acid, and reducing agents like hydrogen . For 2,2,5,5-tetramethylcyclopentan-1-ol, common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Major Products
The major products formed from methanesulfonic acid reactions include methanesulfonates and methanethiol . For 2,2,5,5-tetramethylcyclopentan-1-ol, the major products include ketones, aldehydes, and various substituted derivatives .
Scientific Research Applications
Methanesulfonic acid is extensively used in green chemistry as a Brønsted acid catalyst for esterification and alkylation reactions . It is also employed in biodiesel production, electrochemical applications like electrodeposition of tin-lead solder, and redox flow batteries . Additionally, it is used in extractive metallurgy and lithium-ion battery recycling .
2,2,5,5-Tetramethylcyclopentan-1-ol finds applications in organic synthesis as an intermediate for the preparation of various compounds . It is also used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients .
Mechanism of Action
Methanesulfonic acid exerts its effects through its strong acidity, which allows it to act as a catalyst in various chemical reactions . It targets molecular pathways involving protonation and deprotonation reactions .
2,2,5,5-Tetramethylcyclopentan-1-ol acts through its hydroxyl group, which can participate in hydrogen bonding and other interactions with molecular targets .
Comparison with Similar Compounds
Methanesulfonic acid is similar to other sulfonic acids like p-toluenesulfonic acid (PTSA), but it is unique due to its liquid state and high solubility in water . Similar compounds include:
p-Toluenesulfonic acid (PTSA): A solid sulfonic acid with similar acidity.
Ethanesulfonic acid: Another sulfonic acid with similar properties.
2,2,5,5-Tetramethylcyclopentan-1-ol is unique due to its tetramethyl-substituted cyclopentanol structure . Similar compounds include:
Cyclopentanol: A simpler cyclopentanol without the tetramethyl substitution.
2,2,5,5-Tetramethylcyclopentanone: The corresponding ketone derivative.
Properties
CAS No. |
106029-77-0 |
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Molecular Formula |
C10H22O4S |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
methanesulfonic acid;2,2,5,5-tetramethylcyclopentan-1-ol |
InChI |
InChI=1S/C9H18O.CH4O3S/c1-8(2)5-6-9(3,4)7(8)10;1-5(2,3)4/h7,10H,5-6H2,1-4H3;1H3,(H,2,3,4) |
InChI Key |
BYXQVQPSPCXDOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1O)(C)C)C.CS(=O)(=O)O |
Origin of Product |
United States |
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